molecular formula C12H7BrN2O4 B2665708 5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid CAS No. 1148027-06-8

5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid

Cat. No.: B2665708
CAS No.: 1148027-06-8
M. Wt: 323.102
InChI Key: DWADTGRTGSIELN-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid is an organic compound with the molecular formula C12H7BrN2O4. It is characterized by the presence of a bromophenyl group attached to a pyrazine ring, which is further substituted with two carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid typically involves the reaction of 4-bromobenzaldehyde with pyrazine-2,3-dicarboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazine compounds .

Scientific Research Applications

5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and pyrazine ring play crucial roles in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid is unique due to the presence of both the bromophenyl group and the pyrazine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes it a valuable compound for scientific research .

Properties

IUPAC Name

5-(4-bromophenyl)pyrazine-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O4/c13-7-3-1-6(2-4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWADTGRTGSIELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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